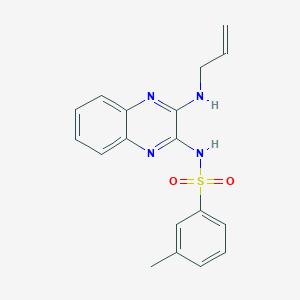

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide

Description

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name |

3-methyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-3-11-19-17-18(21-16-10-5-4-9-15(16)20-17)22-25(23,24)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJZEQIGOINDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide typically involves the following steps:

Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

Introduction of Allylamino Group: The allylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoxaline derivative with an allylamine in the presence of a suitable base.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the intermediate compound with a sulfonyl chloride, such as 3-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core and the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Allylamine in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized quinoxaline derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors in microbial and cancer cells, inhibiting their function and leading to cell death.

Pathways Involved: It interferes with DNA synthesis and repair mechanisms, disrupts cell membrane integrity, and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound with a simpler structure.

N-alkyl-quinoxaline derivatives: Similar compounds with different alkyl groups.

Quinoxaline sulfonamides: Compounds with different sulfonamide groups.

Uniqueness

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is unique due to the presence of the allylamino group, which enhances its biological activity and specificity. The combination of the quinoxaline core and the sulfonamide group also contributes to its diverse range of applications and effectiveness in various fields.

Biological Activity

N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. Quinoxaline derivatives, including this compound, have been recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

The structure of this compound features a quinoxaline backbone, which is a key pharmacophore associated with various biological activities. The mechanism of action primarily involves the inhibition of specific enzymes and pathways that are crucial for cell proliferation and survival.

- Enzyme Inhibition : Quinoxaline derivatives have been shown to inhibit tyrosine kinases and c-MET kinase, which are involved in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Induction of Apoptosis : Compounds like this compound can induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies showed that this compound inhibits the growth of various cancer cell lines. For instance, it demonstrated an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating potent antiproliferative activity .

- Selectivity : It has been noted for its selectivity against prostate cancer cells, with a selectivity index greater than 190-fold compared to normal cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Mechanism : The antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .

Anti-inflammatory Activity

This compound has shown potential in reducing inflammation:

- Cytokine Modulation : It can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups. These studies suggest its potential as a therapeutic agent in cancer treatment.

- Combination Therapies : Research indicates that combining this compound with existing chemotherapy agents enhances its efficacy while potentially reducing side effects associated with higher doses of traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.